Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chloro-3-nitrophenyl group and an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(5-(4-chloro-3-aminophenyl)furan-2-yl)acrylate.
Substitution: 3-(5-(4-substituted-3-nitrophenyl)furan-2-yl)acrylate derivatives.
Scientific Research Applications
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 3-(furan-2-yl)propionate: Lacks the chloro and nitro substituents, resulting in different chemical and biological properties.
Uniqueness
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H12ClNO5 |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)10-3-6-12(16)13(9-10)17(19)20/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
RIKGYMHBYLLACQ-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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